Putaminoxin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

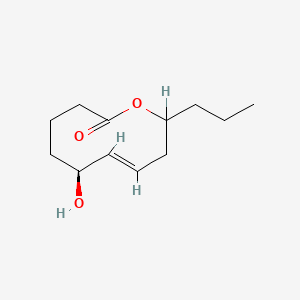

Putaminoxin is an oxacycle.

Applications De Recherche Scientifique

Phytotoxicity and Herbicidal Potential

Putaminoxin has been identified as one of the strongest phytotoxic compounds among its class, exhibiting significant herbicidal properties. A structure-activity relationship study indicated that its efficacy is closely related to the integrity of its nonenolide ring and the presence of hydroxyl groups and an unmodified propyl side chain. The compound's ability to inhibit phenylalanine ammonia lyase, a key enzyme in the phenylpropanoid pathway, contributes to its phytotoxic effects on plants.

Key Findings:

- Phytotoxic Activity: this compound demonstrated strong inhibition of plant growth, making it a candidate for herbicide development.

- Mechanism of Action: The compound disrupts metabolic pathways in plants by targeting specific enzymes.

| Compound | Phytotoxicity Level | Mechanism of Action |

|---|---|---|

| This compound | High | Inhibition of phenylalanine ammonia lyase |

| Pinolidoxin | Moderate | Similar pathway inhibition |

Antifungal Activity

While this compound has shown promising phytotoxic effects, studies have indicated limited antifungal activity against various pathogens. However, it is noteworthy that its structural analogs may possess varying degrees of zootoxicity, indicating potential applications in controlling fungal pathogens that affect crops.

Case Study:

A study conducted on the antifungal properties of this compound revealed that while it did not exhibit significant direct antifungal activity, its derivatives showed varying levels of toxicity against certain fungal strains. This suggests that further exploration into synthetic derivatives could yield more effective antifungal agents.

Potential Therapeutic Applications Against SARS-CoV-2

Recent research has highlighted this compound's potential as an inhibitor of the main protease (Mpro) of SARS-CoV-2. Molecular docking studies have shown that this compound binds effectively to the active site of Mpro, suggesting it may serve as a lead compound for antiviral drug development.

Research Insights:

- Binding Affinity: Virtual screening indicated that this compound exhibits a favorable binding affinity to Mpro compared to established antiviral drugs.

- Developmental Potential: Given its binding characteristics, this compound could be explored further for its efficacy in inhibiting viral replication.

| Compound | Binding Affinity (kcal/mol) | Comparison Drug | Binding Affinity (kcal/mol) |

|---|---|---|---|

| This compound | -36.1847 | Penciclovir | -30.9096 |

| This compound B | -35.4201 |

Synthesis and Structural Studies

The synthesis of this compound has been achieved through various methods, including stereoselective synthesis techniques that enhance its yield and purity. These advancements in synthetic methodologies are crucial for producing sufficient quantities for research and potential commercial applications.

Synthesis Techniques:

- Jacobsen’s Hydrolytic Kinetic Resolution: A method employed to achieve high stereoselectivity during synthesis.

- Ring-Closing Metathesis: Utilized to form the lactone structure characteristic of this compound.

Propriétés

Numéro CAS |

172104-03-9 |

|---|---|

Formule moléculaire |

C12H20O3 |

Poids moléculaire |

212.28 g/mol |

Nom IUPAC |

(4E,6S)-6-hydroxy-2-propyl-2,3,6,7,8,9-hexahydrooxecin-10-one |

InChI |

InChI=1S/C12H20O3/c1-2-5-11-8-3-6-10(13)7-4-9-12(14)15-11/h3,6,10-11,13H,2,4-5,7-9H2,1H3/b6-3+/t10-,11?/m1/s1 |

Clé InChI |

SQAZDQDTNRHIGZ-QGXXYDBCSA-N |

SMILES |

CCCC1CC=CC(CCCC(=O)O1)O |

SMILES isomérique |

CCCC1C/C=C/[C@H](CCCC(=O)O1)O |

SMILES canonique |

CCCC1CC=CC(CCCC(=O)O1)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.